molecular formula C13H17NO3S B12575529 N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine CAS No. 192227-89-7

N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine

Cat. No.: B12575529
CAS No.: 192227-89-7
M. Wt: 267.35 g/mol
InChI Key: GIZNISHGKBUYFW-LBPRGKRZSA-N
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Description

N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine is a compound that belongs to the class of N-acetylated amino acids It is derived from L-cysteine, an amino acid that contains a thiol group, and is modified with an acetyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 4-methylphenylmethyl halide. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetyl-L-cysteine.

    Substitution Reaction: The N-acetyl-L-cysteine is then reacted with 4-methylphenylmethyl halide (e.g., 4-methylbenzyl chloride) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various N-acyl derivatives depending on the acylating agent used.

Scientific Research Applications

N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes involving thiol groups.

    Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, which are crucial in maintaining cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine, known for its antioxidant properties.

    S-Methyl-L-cysteine: Similar structure but lacks the acetyl group.

    N-Acetyl-S-phenylmethyl-L-cysteine: Similar but with a phenylmethyl group instead of a 4-methylphenylmethyl group.

Uniqueness

This compound is unique due to the presence of both the acetyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

192227-89-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(4-methylphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H17NO3S/c1-9-3-5-11(6-4-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

GIZNISHGKBUYFW-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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